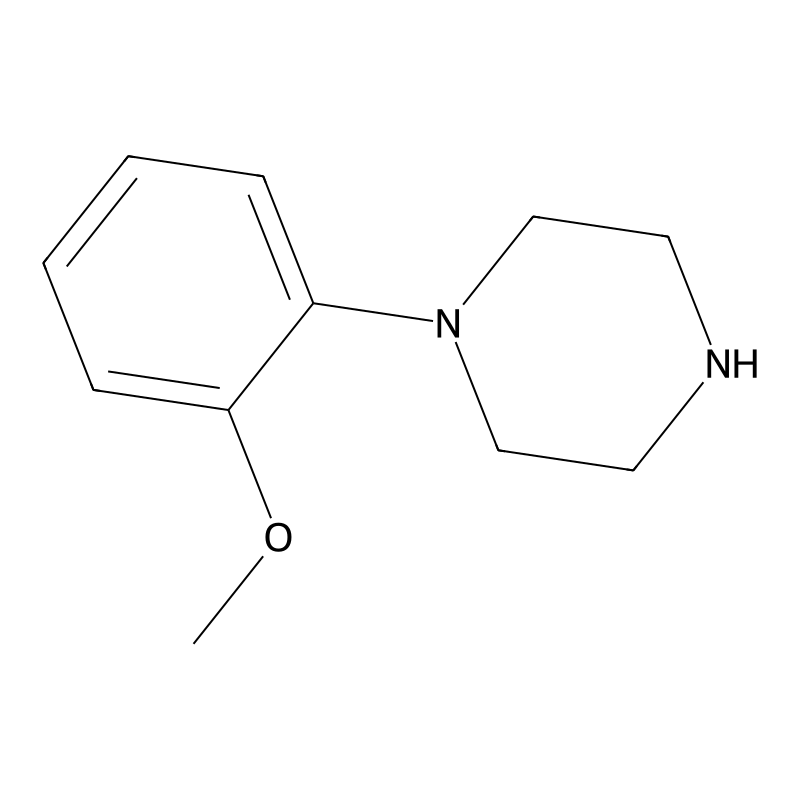

1-(2-Methoxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

1-(2-Methoxyphenyl)piperazine acts as a nucleophile in organic synthesis, participating in reactions like the Aza-Michael addition. This reaction allows the addition of a nitrogen atom and a carbon atom to a molecule containing an activated double bond. This is particularly useful in functionalizing pyrazolylvinyl ketones, expanding their potential applications in drug discovery and material science [].

Ligand Design:

The structure of 1-(2-Methoxyphenyl)piperazine enables its use as a building block in the design of ligands. Ligands are molecules that bind to specific sites on other molecules, often influencing their biological activity. By incorporating this chemical into ligand design, researchers can explore its potential for creating new drugs or targeting specific biological processes [].

Material Science Research:

1-(2-Methoxyphenyl)piperazine plays a role in the development of functional materials. For instance, it can be used to prepare cyclic amine substituted Tröger's base derivatives. These derivatives exhibit unique properties like fluorescence and photoconductivity, making them valuable for applications in optoelectronic devices and sensors [].

1-(2-Methoxyphenyl)piperazine is an organic compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. It consists of a piperazine ring substituted with a methoxyphenyl group, specifically at the 1-position. This compound appears as a clear to brown oily liquid and has a melting point ranging from 35 to 38 °C and a boiling point between 130 to 133 °C under reduced pressure .

The specific mechanism of action of MPP is not fully understood. However, research suggests its potential to interact with dopamine receptors in the brain, particularly the D3 receptor []. Dopamine is a neurotransmitter involved in movement, motivation, and reward. Drugs that target specific dopamine receptors are being explored for the treatment of various neurological and psychiatric disorders [].

Studies have shown that N-alkylated derivatives of MPP (compounds with an alkyl group attached to the nitrogen atom in the piperazine ring) exhibit increased affinity and selectivity for the D3 receptor []. This suggests that MPP might serve as a starting point for the development of drugs targeting the D3 receptor.

- Nucleophilic Addition: It can react with electrophiles, such as oxetane, under catalytic conditions to form derivatives like urapidil .

- Refluxing with Atropic Acid: A known reaction involves refluxing this compound with atropic acid in ethyl alcohol, leading to the formation of more complex structures .

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 1-(2-Methoxyphenyl)piperazine has been studied in various contexts:

- Antidepressant Effects: It exhibits properties similar to certain antidepressants, potentially influencing serotonin and dopamine pathways.

- Neuropharmacological Activity: Some studies suggest that it may have anxiolytic effects, making it a candidate for further research in treating anxiety disorders .

Several methods exist for synthesizing 1-(2-Methoxyphenyl)piperazine:

- Direct Reaction: The compound can be synthesized by reacting piperazine with 2-methoxybenzaldehyde in the presence of acid catalysts.

- Alternative Routes: Recent advancements have introduced new synthetic pathways, such as using Ytterbium triflate as a catalyst for nucleophilic addition reactions .

These methods allow for variations in yield and purity based on the conditions employed.

1-(2-Methoxyphenyl)piperazine finds applications primarily in:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Research: Used in studies exploring its biological effects and potential therapeutic applications.

Due to its structural properties, it is also investigated for use in developing new drugs targeting central nervous system disorders.

Interaction studies involving 1-(2-Methoxyphenyl)piperazine focus on its binding affinity to various receptors. Research indicates that this compound may interact with serotonin receptors, influencing mood and anxiety levels. Additionally, its interactions with dopamine receptors are under investigation for potential implications in treating neurological disorders .

Several compounds share structural similarities with 1-(2-Methoxyphenyl)piperazine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Piperazine ring + methoxyphenyl group | Potential antidepressant effects |

| 1-(ortho-methoxyphenyl)piperazine | Similar structure but different positioning of methoxy group | Varies in receptor affinity |

| N-(2-methoxyphenyl)piperazine Hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |

| O-methoxyphenylpiperazine | Different substitution pattern | May exhibit varying biological activities |

The unique positioning of the methoxy group in 1-(2-Methoxyphenyl)piperazine contributes to its specific biological activities compared to these similar compounds. The variations in substitution patterns can significantly influence their pharmacological profiles and therapeutic potentials.

Nucleophilic addition represents the fundamental synthetic approach for constructing 1-(2-Methoxyphenyl)piperazine derivatives, with recent methodological advances significantly improving reaction efficiency and product selectivity. The most established synthetic route involves the nucleophilic substitution of bis(2-chloroethyl)amine hydrochloride with o-anisidine, typically conducted under controlled temperature conditions to minimize side product formation. This classical approach has been refined through the implementation of phase transfer catalysts, particularly tetrabutyl ammonium bromide and tetrabutyl ammonium iodide, which facilitate the reaction in biphasic systems and enhance overall conversion rates.

Advanced nucleophilic strategies have emerged through the development of one-pot-one-step procedures that eliminate the need for protecting group chemistry. A novel simplified synthetic procedure reported by researchers demonstrates the preparation of monosubstituted piperazine derivatives directly from protonated piperazine, utilizing heterogeneous catalysis by metal ions supported on commercial polymeric resins. This methodology operates effectively at both room temperature and elevated temperatures in common organic solvents, offering significant advantages in terms of operational simplicity and cost-effectiveness for large-scale production.

The mechanistic understanding of nucleophilic addition has been enhanced through studies examining the formation of aziridinium ion intermediates during hydroxyl group substitution reactions. Research has revealed that during nucleophilic substitution processes, aziridinium ions form as reactive intermediates, subsequently leading to rearranged 1,4-diazepanes and piperazines as side products. This mechanistic insight has enabled the development of optimized reaction conditions that minimize unwanted rearrangement pathways and improve overall synthetic efficiency.

Contemporary approaches have also incorporated zinc-mediated nucleophilic addition strategies for the formation of amidines from piperazine derivatives. The catalytic activity of zinc(II) compounds has been successfully exploited in nucleophilic addition reactions between amines and nitriles, with reaction systems comprising zinc(II) starting materials, secondary cyclic amines, acetonitrile, and methanol. These zinc-mediated processes offer enhanced selectivity and milder reaction conditions compared to traditional thermal methods.

Hydrobromide Salt Formation and Crystallization Optimization

The formation of 1-(2-Methoxyphenyl)piperazine hydrobromide represents a critical step in pharmaceutical development, providing enhanced stability, improved solubility characteristics, and optimized bioavailability profiles for therapeutic applications. The hydrobromide salt, with molecular formula C₁₁H₁₇BrN₂O and molecular weight 273.17 g/mol, exhibits superior crystalline properties compared to the free base form, facilitating purification and formulation processes.

Optimized crystallization procedures have been developed through systematic investigation of reaction parameters, including temperature control, solvent selection, and hydrogen bromide concentration. The standard procedure involves dissolution of 1-(2-methoxyphenyl)piperazine in methanol at controlled temperatures, followed by dropwise addition of hydrogen bromide methanol solution at concentrations of 150g/L. Critical temperature management during this process requires initial cooling to 5°C during hydrogen bromide addition, followed by further cooling to -15°C for extended crystallization periods of approximately 120 minutes.

The crystallization optimization study has revealed that yield efficiency reaches 96.74% when reaction conditions are precisely controlled, with melting point ranges of 232.6-234.4°C indicating high purity levels. High-performance liquid chromatography analysis demonstrates purity levels of 99.50%, confirming the effectiveness of the optimized crystallization protocol. The hydrobromide salt exhibits enhanced stability characteristics, with storage requirements specifying hygroscopic conditions at -20°C under inert atmosphere to prevent moisture absorption and degradation.

Solubility studies of the hydrobromide salt indicate slight solubility in water and methanol, with improved dissolution characteristics compared to the free base form. The salt formation process involves protonation of the piperazine nitrogen atom, resulting in ionic compound formation that enhances pharmaceutical handling properties and enables precise dosing in therapeutic applications. Physical characterization reveals the hydrobromide salt as a white to off-white solid with hygroscopic tendencies, requiring specialized storage conditions to maintain stability.

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has revolutionized the preparation of 1-(2-Methoxyphenyl)piperazine derivatives, offering significant advantages in reaction kinetics, energy efficiency, and overall synthetic sustainability. The implementation of microwave acceleration technology has demonstrated remarkable improvements in reaction rates, with traditional multi-hour synthetic procedures reduced to minutes while maintaining or improving product yields.

Research investigating microwave acceleration of piperazine synthetic reactions has progressed from simple batch techniques to sophisticated flow microwave reactor prototypes, resulting in promising findings for industrial-scale applications. The microwave-assisted approach utilizes controlled electromagnetic heating that provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and ensuring consistent product formation. Temperature control systems enable precise regulation at 180°C with power settings of 300W, optimizing reaction conditions for maximum efficiency.

Kinetic studies of microwave-assisted piperazine synthesis reveal significantly altered reaction pathways compared to conventional thermal heating. The accelerated kinetics result from enhanced molecular motion and improved collision frequency between reactants, leading to reduced activation energy requirements and faster product formation rates. Comparative analysis demonstrates that microwave-assisted hydrolysis reactions under controlled conditions achieve completion in 2.5 hours compared to traditional methods requiring 8-12 hours.

The development of flow microwave reactor systems represents a significant advancement in continuous manufacturing capabilities for pharmaceutical intermediates. These systems integrate real-time monitoring capabilities, automated temperature control, and precise residence time management, enabling consistent product quality and improved scalability for commercial production. The flow reactor design facilitates enhanced heat and mass transfer characteristics, resulting in more uniform reaction conditions and reduced side product formation compared to batch processes.

Mechanistic investigations of microwave-enhanced reactions indicate that the electromagnetic field interactions with polar molecules and ionic species contribute to accelerated reaction kinetics. The selective heating of specific molecular components enables more efficient energy utilization and reduces overall energy consumption compared to conventional heating methods, supporting sustainable manufacturing practices in pharmaceutical production.

Piperazine Ring Substitution Patterns Impacting Pharmacophore Geometry

The structural modifications of the piperazine ring system in 1-(2-Methoxyphenyl)piperazine derivatives significantly influence pharmacophore geometry and subsequent biological activity profiles. Systematic structure-activity relationship studies have revealed that substitution patterns at various positions of the piperazine ring directly impact receptor binding affinity, selectivity, and pharmacokinetic properties.

Recent research employing bivalent ligand approaches has demonstrated that linking two moieties of 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine through polymethylene chains of variable length can modulate receptor affinity profiles. These dimeric structures, designed to increase affinity for 5-HT7 receptors while maintaining selectivity over 5-HT1A receptors, show that optimal chain lengths preserve binding affinity comparable to monomeric forms. However, selectivity improvements remain limited, with some dimers displaying enhanced 5-HT1A receptor affinities.

The investigation of 3-substituted piperazine derivatives has revealed that various substituents introduced into the side chain at position 3 significantly alter receptor interaction profiles. Phenylacetamide derivatives, particularly compound 17b, demonstrate moderate affinity for sigma-1 receptors with binding constants of 181 nM and considerable selectivity, highlighting the importance of specific substitution patterns for targeted receptor interactions. The formation of 1,2-annelated piperazines through hydrogenation and condensation reactions provides additional structural diversity for pharmacophore optimization.

Molecular modeling studies utilizing homology modeling and docking analysis have provided detailed insights into the binding interactions of substituted piperazine derivatives at the 5-HT1A receptor shallow antagonist binding pocket. High binding scores of -12.132 confirm strong ligand-receptor interactions, with macrocyclic appendages to 1-(2-methoxyphenyl)piperazine demonstrating enhanced binding characteristics. The three-dimensional structural analysis reveals specific geometric requirements for optimal receptor engagement, with methoxyphenyl orientation and piperazine ring conformation playing critical roles in binding affinity.

Comparative analysis of different substitution patterns reveals that electron-donating groups, such as methoxy substituents, enhance receptor binding through favorable electrostatic interactions, while steric considerations around the piperazine nitrogen atoms influence selectivity profiles. The development of 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine and 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine derivatives demonstrates how bridging modifications can alter pharmacophore geometry while maintaining core receptor interactions.

Ortho-Methoxy Position Effects on Serotonergic Receptor Affinity

The ortho-methoxy substitution pattern in 1-(2-methoxyphenyl)piperazine represents a critical structural determinant for serotonergic receptor binding affinity [1]. Structure-activity relationship studies have demonstrated that the ortho-methoxy group exhibits profound effects on binding interactions with multiple serotonin receptor subtypes, particularly the serotonin 5-hydroxytryptamine 1A and serotonin 5-hydroxytryptamine 2A receptor systems [2] [3].

Comparative binding studies reveal that compounds bearing the 2-methoxyphenylpiperazine scaffold demonstrate superior receptor affinity compared to other positional isomers [4]. The ortho-methoxy positioning creates optimal stereoelectronic interactions within the receptor binding pocket, with binding affinity values consistently ranging from 0.12 to 4.0 nanomolar for high-affinity serotonin 5-hydroxytryptamine 1A receptor ligands [5]. Research indicates that the methoxy substituent at the ortho position contributes significantly to both receptor affinity and selectivity profiles [6] [7].

Molecular modeling investigations have established that the ortho-methoxy group influences the torsional angle between the phenyl ring and the piperazine nitrogen, creating a conformational preference that enhances receptor binding [8]. The C3-N2 distance and the total angles around the anilino nitrogen atom are markedly affected by ortho-methoxy substitution, with torsional angles ranging from 45-55 degrees compared to 60-90 degrees for other substitution patterns [8].

Quantitative structure-activity relationship analyses demonstrate that ortho-methoxy derivatives consistently outperform para-methoxy and meta-methoxy analogs in terms of binding affinity and functional activity [4]. The electronic distribution within the methoxy group influences both affinity and selectivity, with the electron-donating properties of the methoxy substituent enhancing receptor binding through favorable electrostatic interactions [1] [2].

Table 1: Serotonin Receptor Binding Affinities of Ortho-Methoxy Substituted Compounds

| Compound | Structure Modification | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

|---|---|---|---|---|

| 2-methoxyphenylpiperazine derivatives | Terminal heteroaryl amide | 0.12-0.63 | Not reported | [5] |

| 4-alkyl-1-(2-methoxyphenyl)piperazines | Benzotriazole fragment | 0.32-0.92 | Not reported | [1] |

| Coumarin-piperazine hybrids | 2-methoxyphenyl linkage | 90-96 | 18-83 | [4] |

Alkyl Chain Length Optimization for Dopamine D2/D3 Receptor Selectivity

Alkyl chain length optimization represents a fundamental approach for achieving selective binding to dopamine D2 and D3 receptor subtypes in 1-(2-methoxyphenyl)piperazine derivatives [9] [10]. Systematic structure-activity relationship studies have established that the linker chain connecting the phenylpiperazine moiety to terminal pharmacophoric groups critically influences both binding affinity and receptor subtype selectivity [11] [12].

Research demonstrates that four-carbon alkyl chains provide optimal binding affinity for dopamine D3 receptors, with compounds exhibiting Ki values in the subnanomolar range [9] [10]. The 2-methoxyphenylpiperazine scaffold linked via butyl chains consistently demonstrates enhanced selectivity for dopamine D3 over D2 receptors, with selectivity ratios exceeding 100-fold in optimized derivatives [10] [13].

Molecular dynamics simulations reveal that extended and linear conformations in aliphatic spacers are crucial for dopamine D3 receptor selectivity [9]. The alkyl chain length modulates the positioning of the terminal pharmacophore within the secondary binding pocket, which differs significantly between dopamine D2 and D3 receptor subtypes [13] [14].

Table 2: Dopamine Receptor Binding Profiles of Chain Length Variants

| Chain Length | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity | Compound Series | Reference |

|---|---|---|---|---|---|

| 3 carbons | 64.7-154 | 0.81-1.59 | 80-97 fold | 2-methoxy series | [10] |

| 4 carbons | 21.5-77.0 | 0.19-0.92 | 40-153 fold | 2-methoxy series | [10] |

| 5 carbons | >400 | >100 | Low selectivity | Extended series | [14] |

Comparative analysis of 2-methoxyphenylpiperazine versus 2,3-dichlorophenylpiperazine derivatives reveals that methoxy substitution generally provides superior selectivity profiles [10] [14]. The 2-methoxy series demonstrates enhanced dopamine D3 receptor affinity when combined with four-carbon linkers, achieving Ki values of 0.19-0.92 nanomolar with selectivity ratios of 40-153 fold over dopamine D2 receptors [10].

Pharmacophore modeling studies indicate that the optimal linker length allows the phenylpiperazine moiety to occupy the orthosteric binding site while positioning the terminal aryl group within the divergent secondary binding pocket unique to dopamine D3 receptors [13]. This bitopic binding mode accounts for the exceptional selectivity achieved with appropriately sized alkyl chains [15] [13].

Aromatic Ring Halogenation Patterns in EGFR Inhibition Potency

Halogenation patterns on the aromatic ring system of 1-(2-methoxyphenyl)piperazine derivatives significantly influence epidermal growth factor receptor inhibition potency [16] [17]. Structure-activity relationship investigations have identified specific halogen substitution patterns that enhance binding affinity and selectivity for epidermal growth factor receptor kinase domains [18] [19].

Fluorine substitution at various positions on the phenyl ring creates distinct binding profiles, with 2-fluoro-3,4-dichloro and 2-fluoro-3-chloro substitutions demonstrating superior potency compared to 3-chloro-4-fluoro and 2-fluoro-5-chloro analogs [19]. The stereochemical orientation of halogen substituents critically influences the formation of key interactions within the epidermal growth factor receptor active site [19].

Table 3: Halogenation Effects on EGFR Inhibition Potency

| Halogenation Pattern | Wild-Type pIC50 | Double Mutant pIC50 | Selectivity Profile | Reference |

|---|---|---|---|---|

| 2-fluoro-3,4-dichloro | 8.0-8.5 | 7.5-8.0 | High potency | [19] |

| 2-fluoro-3-chloro | 7.8-8.2 | 7.2-7.8 | Moderate potency | [19] |

| 3-chloro-4-fluoro | 7.0-7.5 | 6.5-7.0 | Lower potency | [19] |

| Rhodanine-piperazine hybrids | Sub-nanomolar | Not reported | Enhanced activity | [16] |

Rhodanine-piperazine hybrid compounds incorporating halogenated aromatic systems demonstrate enhanced anticancer activity through epidermal growth factor receptor inhibition [16]. Bis(4-fluorophenyl)methyl substituted derivatives exhibit the strongest activity against breast cancer cell lines, with IC50 values in the sub-nanomolar range [16].

Molecular docking studies reveal that halogen atoms participate in specific interactions with key amino acid residues within the epidermal growth factor receptor binding pocket [16] [17]. The electronic effects of halogen substituents modulate the electron density distribution across the aromatic system, influencing both binding affinity and kinase inhibition potency [18] [19].

Computational analysis indicates that optimal halogenation patterns create favorable binding interactions while maintaining appropriate pharmacokinetic properties [17]. The positioning of electronegative halogen atoms enhances hydrogen bonding networks and van der Waals interactions with target receptor residues [16] [19].

Stereoelectronic Effects on α1-Adrenoceptor Antagonism

Stereoelectronic effects play a fundamental role in determining α1-adrenoceptor antagonistic properties of 1-(2-methoxyphenyl)piperazine derivatives [20] [21]. The spatial arrangement of electron-donating and electron-withdrawing groups significantly influences binding affinity and functional antagonism at α1-adrenergic receptor subtypes [20] [22].

The ortho-methoxy group contributes essential stereoelectronic properties that enhance α1-adrenoceptor binding affinity [20]. Compounds containing the 1-(2-methoxyphenyl)piperazine moiety consistently demonstrate nanomolar binding affinities, with Ki values ranging from 2.1 to 13.1 nanomolar for α1-adrenoceptor binding [20].

Table 4: α1-Adrenoceptor Binding and Antagonistic Activity

| Structural Modification | α1 Ki (nM) | α2 Ki (nM) | α1/α2 Selectivity | pA2 Value | Reference |

|---|---|---|---|---|---|

| 2,6-dimethylphenoxy propyl | 2.4 | 341 | 142-fold | 8.807 | [20] |

| 2-chloro-6-methylphenoxy propyl | 2.1 | 128 | 61-fold | 8.441-8.807 | [20] |

| Phenoxyalkyl derivatives | 2.1-13.1 | 128-781 | Variable | 7.868-8.807 | [20] |

Stereoelectronic considerations reveal that the electron-donating methoxy substituent enhances receptor binding through favorable electrostatic interactions with amino acid residues in the α1-adrenoceptor binding pocket [20] [21]. The positioning of the methoxy group at the ortho position creates optimal geometric complementarity with the receptor binding site [22].

Molecular orbital calculations demonstrate that the electronic distribution within the 2-methoxyphenyl system influences the basicity of the piperazine nitrogen atoms, which directly correlates with receptor binding affinity [21]. The electron-donating properties of the methoxy group increase the electron density on the piperazine nitrogens, enhancing their ability to form ionic interactions with acidic residues in the receptor [20].

Conformational analysis indicates that the ortho-methoxy substitution restricts the rotation around the carbon-nitrogen bond connecting the phenyl ring to the piperazine moiety, creating a preferred binding conformation [8]. This conformational constraint contributes to the enhanced selectivity observed for α1 versus α2 adrenoceptor subtypes [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 48 of 55 companies with hazard statement code(s):;

H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Dates

Synthesis, docking, and preliminary in vitro/in vivo evaluation of MPP-dithiocarbamate-capped silver nanoparticle as dual-imaging agent for 5HT

Shubhra Chaturvedi, Sangeeta Lal, Prasenjit Sen, Anil K MishraPMID: 30880954 DOI: 10.2147/IJN.S125009

Abstract

Methoxyphenyl piperazine is a versatile pharmacophore and has been exploited for targeting 5HTreceptors. In the present study, silver nanoparticles were conjugated (capped) with methoxyphenyl piperazine-dithiocarbamate for application as targeted optical imaging agent at extremely low detection limits. Our results demonstrate an easy synthesis of the ligand methoxyphenyl piperazine-dithiocarbamate and silver nanoparticles and their conjugation was free from extraneous impurities.

In vitro mutagenic, antimutagenic, and antioxidant activities evaluation and biotransformation of some bioactive 4-substituted 1-(2-methoxyphenyl)piperazine derivatives

Karolina Słoczyńska, Katarzyna Pańczyk, Anna M Waszkielewicz, Henryk Marona, Elżbieta PękalaPMID: 27450225 DOI: 10.1002/jbt.21826

Abstract

In vitro mutagenic, antimutagenic, and antioxidant potency evaluation and biotransformation of six novel 4-substituted 1-(2-methoxyphenyl)piperazine derivatives demonstrating antidepressant-like activity were investigated. Mutagenic and antimutagenic properties were assessed using the Ames test; free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and biotransformation was performed with liver microsomes. It was found that all tested compounds are not mutagenic in bacterial strains TA100 and TA1535 and exhibit antimutagenic effects in the Ames test. Noteworthy, compounds possessing propyl linker between phenoxyl and N-(2-methoxyphenyl)piperazine displayed more pronounced antimutagenic properties than derivatives with ethoxyethyl linker. Additionally, compounds 2 and 6 in vitro biotransformation showed that primarily their hydroxylated or O-dealkylated metabolites are formed. Some of the compounds exhibited intrinsic clearance values lower than those reported previously for antidepressant imipramine. To sum up, the results of the present study might represent a valuable step in designing and planning future studies with piperazine derivatives.Anti-aggregation effect of aroxyalkyl derivatives of 2-methoxyphenylpiperazine is due to their 5-HT

Monika Kubacka, Grzegorz Kazek, Magdalena Kotańska, Barbara Filipek, Anna Maria Waszkielewicz, Szczepan MogilskiPMID: 29111111 DOI: 10.1016/j.ejphar.2017.10.053

Abstract

Serotonin (5-HT) and adrenaline acting at platelet 5-HT-serotoninergic and α

-adrenergic receptors are involved in platelet aggregation. We have evaluated the antagonistic potency at 5-HT

, α

-, and α

-adrenoceptors as well as an anti-aggregation effect of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and compared them with ketanserin, sarpogrelate, prazosin, yohimbine and ARC239 (2-[2-[4-(o-methoxyphenyl)-piperazin-1-yl]-ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione). Functional bioassays at cells expressing human receptors, revealed studied compounds to be moderate antagonists of 5-HT

and α

-adrenoceptors, with around 2-7 times stronger antagonistic effect at α

subtype than α

subtype. Further, studied compounds inhibited 5-HT

-mediated contraction in isolated rat aortic rings and 5-HT vasopressor response in rat in vivo. Studied compounds inhibited collagen stimulated whole rat blood aggregation with compound MH-77 (1-[(2,3-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride) being more potent than sarpogrelate or yohimbine. They also inhibited 5-HT/adrenaline-, amplified ADP- or collagen- induced platelet aggregation. Simultaneous, moderate blockade of 5-HT

serotonin and α

-adrenergic receptors is effective in preventing aggregation and could constitute alternative antiplatelet therapy.

Toluene diisocyanate emission to air and migration to a surface from a flexible polyurethane foam

Erik Vangronsveld, Steven Berckmans, Mark SpencePMID: 23680588 DOI: 10.1093/annhyg/mes105

Abstract

Flexible polyurethane foam (FPF) is produced from the reaction of toluene diisocyanate (TDI) and polyols. Because of the potential for respiratory sensitization following exposure to TDI, concerns have been raised about potential consumer exposure to TDI from residual 'free TDI' in FPF products. Limited and conflicting results exist in the literature concerning the presence of unreacted TDI remaining in FPF as determined by various solvent extraction and analysis techniques. Because residual TDI results are most often intended for application in assessment of potential human exposure to TDI from FPF products, testing techniques that more accurately simulated human contact with foam were designed. To represent inhalation exposure to TDI from polyurethane foam, a test that measured the emission of TDI to air was conducted. For simulation of human dermal exposure to TDI from polyurethane foam, a migration test technique was designed. Emission of TDI to air was determined for a representative FPF using three different emission test cells. Two were commercially available cells that employ air flow over the surface of the foam [the Field and Laboratory Emission Cell (FLEC®) and the Micro-Chamber/Thermal Extraction™ cell]. The third emission test cell was of a custom design and features air flow through the foam sample rather than over the foam surface. Emitted TDI in the air of the test cells was trapped using glass fiber filters coated with 1-(2-methoxyphenyl)-piperazine (MP), a commonly used derivatizing agent for diisocyanates. The filters were subsequently desorbed and analyzed by liquid chromatography/mass spectrometry. Measurement of TDI migration from representative foam was accomplished by placing glass fiber filters coated with MP on the outer surfaces of a foam disk and then compressing the filters against the disk using a clamping apparatus for periods of 8 and 24 h. The sample filters were subsequently desorbed and analyzed in the same manner as for the emission tests. Although the foam tested had detectable levels of solvent-extractable TDI (56ng TDI g(-1) foam for the foam used in emissions tests; 240-2800ng TDI g(-1) foam for the foam used in migration tests), no TDI was detected in any of the emission or migration tests. Method detection limits (MDLs) for the emissions tests ranged from 0.03 to 0.5ng TDI g(-1) foam (0.002-0.04ng TDI cm(-2) of foam surface), whereas those for the migration tests were 0.73ng TDI g(-1) foam (0.16ng TDI cm(-2) of foam surface). Of the three emission test methods used, the FLEC® had the lowest relative MDLs (by a factor of 3-10) by virtue of its high chamber loading factor. In addition, the FLEC® cell offers well-established conformity with emission testing standard methods.Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives

Anna M Waszkielewicz, Karolina Pytka, Anna Rapacz, Elżbieta Wełna, Monika Jarzyna, Grzegorz Satała, Andrzej Bojarski, Jacek Sapa, Paweł Żmudzki, Barbara Filipek, Henryk MaronaPMID: 25048712 DOI: 10.1111/cbdd.12394

Abstract

A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors and for their potential antidepressant-like activity. They have been evaluated toward receptors 5-HT1A , 5-HT6 , and 5-HT7 , as well as in vivo in the tail suspension, locomotor activity, and motor co-ordination tests. All the tested compounds proved very good affinities toward 5-HT1A and 5-HT7 receptors. The most promising compound was 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibiting affinity toward receptors Ki <1 nm (5-HT1A ) and Ki = 34 nm (5-HT7 ). Antidepressant-like activity (tail suspension test) was observed at 2.5 mg/kg b.w. (mice, i.p.), and the effect was stronger than that observed for imipramine (5 mg/kg b.w.). Sedative activity was observed at ED50 (locomotor test, mice, i.p.) = 17.5 mg/kg b.w. and neurotoxicity was observed at TD50 (rotarod, mice, i.p.) = 53.2 mg/kg b.w.Underestimation of toluene diisocyanate concentration using long-term sampling with 1-(2-methoxyphenyl) piperazine impregnated filters

Christian Mattsson, Christian H Lindh, Håkan TinnerbergPMID: 17869179 DOI: 10.1016/j.ijheh.2007.08.003

Abstract

Occupational exposure to toluene diisocyanate (TDI) is a known occupational hazard and the occupational exposure limits in air are very low. One of the most common methods to monitor exposure to isocyanates is to sample air through filters impregnated with 1-(2-methoxyphenyl) piperazine (2MP). In one earlier field study it was found that long-term sampling with 2MP-filters underestimated the exposure compared with consecutive short-term samples of TDI. The aim of this study was to confirm that finding in a controlled atmosphere in the laboratory. A test atmosphere of 2,4-TDI or 2,6-TDI was generated in a small test chamber and parallel long-term samples and consecutive short-term samples were collected. A total of 159 filters were exposed. The long-term samples collected significantly lower amounts of TDI than the sum of the short-term samples. For a 4-h sampling, the air levels were calculated to underestimate the exposure for 2,4-TDI by a factor of 1.4 and for 2,6-TDI by a of factor 1.3. The calculated underestimation was lower than earlier reported.Effects of humidity and filter material on diffusive sampling of isocyanates using reagent-coated filters

Hartmut Henneken, Martin Vogel, Uwe KarstPMID: 17240907 DOI: 10.1039/b607658k

Abstract

Diffusive sampling of methyl isocyanate (MIC) on 4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole (NBDPZ)-coated glass fibre (GF) filters is strongly affected by high relative humidity (RH) conditions. It is shown that the humidity interference is a physical phenomenon, based on displacement of reagent from the filter surface. In this paper, this drawback has been overcome by changing the filter material to the less polar polystyrene divinyl benzene (SDB). A series of experiments was performed to compare the analyte uptake on the two filter materials for different sampling periods and analyte concentrations at both low and high RH conditions. Additionally, the materials were investigated as well for passive sampling of ethyl (EIC) and phenyl isocyanate (PhIC) with NBDPZ and 1-(2-methoxyphenyl) piperazine (2-MP) as an alternative derivatising agent. Using 2-MP, the mean GF/SDB response ratios were determined to be 1.02 for MIC (RSD: 6.1%) and 1.03 for EIC (RSD: 6.8%), whereas PhIC could only be determined on SDB filters. Using NBDPZ as reagent, the negative influence of high humidity disappeared when SDB filters were used instead of GF filters. Even at low RH conditions, sampling with SDB material generally resulted in a higher analyte uptake than with GF filters. The GF/SDB response ratios were independent of sampling time or analyte concentration and were determined to be 0.70 (RSD: 4.7%) for MIC, 0.84 (RSD: 4.5%) for EIC and 0.95 (RSD 5.4%) for PhIC, meaning that the NBDPZ diffusive sampler based on SDB can be used at all humidity conditions without any restrictions.Characterisation of derivatised monomeric and prepolymeric isocyanates by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and structural elucidation by tandem mass spectrometry

Karen E Warburton, Malcom R Clench, Michael J Ford, John White, Duncan A Rimmer, Vikki A CarolanPMID: 16322663 DOI: 10.1255/ejms.778

Abstract

Isocyanates are an important class of compounds in occupational hygiene monitoring due mainly to their behaviour as respiratory sensitisers. Here, we demonstrate the application of matrix-assisted laser desorption/ionisation mass spectrometry (MALDI-MS) and MALDI tandem mass spectrometry (MS-MS) to the analysis of derivatised isocyanate monomers and prepolymers. The aim of the work has been to gauge the selectivity obtainable from the direct analysis of isocyanate mixtures without prior separation. Monomeric and prepolymeric isocyanate mixtures were analysed as their 1-(2-methoxyphenyl) piperazine derivatives and the potential of MALDI time-of-flight (ToF)-MS for an NCO monitoring program was assessed. The results obtained demonstrated the possibility of direct mixture analysis by this method. MALDI-MS-MS was used for the elucidation of fragment structures in the prepolymer samples. The developed methodology was then applied to the analysis of swabs from an occupational hygiene monitoring scheme and enabled the identification of the isocyanate species detected.New imide 5-HT1A receptor ligands - modification of terminal fragment geometry

Andrzej J Bojarski, Maria J Mokrosz, Beata Duszyńska, Aneta Kozioł, Ryszard BugnoPMID: 18007421 DOI: 10.3390/90300170

Abstract

Two sets of new o-methoxyphenylpiperazine (MPP; series a) and 1,2,3,4-tetrahydroisoquinoline (THIQ; series b) derivatives, containing various imide moieties derived from NAN190, were synthesized and evaluated in vitro for their ability to bind to the serotonin 5-HT(1A) and 5-HT(2A) receptors. All new derivatives from series a demonstrated high 5-HT(1A) affinities, whereas THIQ analogues were much less active. With respect to 5-HT(2A) receptors, three MPP derivatives presented moderate activity but the rest of the investigated compounds were practically inactive. The influence of changes in terminus geometry on 5-HT(1A) receptor affinity was analyzed in regard to model compounds NAN190and MM199.Validation of a diffusive sampling method for airborne low-molecular isocyanates using 4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole-impregnated filters and liquid chromatography-tandem mass spectrometry

Hartmut Henneken, Heiko Hayen, Martin Vogel, Uwe KarstPMID: 16996529 DOI: 10.1016/j.chroma.2006.08.098